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Introduction
Malvidin and its glycosides are the most abundant anthocyanins in the skins of red grapes

(Vitis vinifera), contributing significantly to the color of red wines and possessing a range of

bioactive properties, including antioxidant and anti-inflammatory effects.[1][2] The efficient

extraction of these compounds is a critical first step for their study and potential application in

pharmaceuticals, nutraceuticals, and as natural colorants. This document provides detailed

application notes and protocols for various methods of malvidin extraction from grape skins,

offering a comparative overview to aid researchers in selecting the most suitable technique for

their specific needs.

Comparative Overview of Extraction Methods
The choice of extraction method depends on several factors, including the desired yield and

purity of malvidin, the available equipment, environmental considerations, and the scale of the

operation. Below is a summary of common extraction techniques with their key parameters and

resulting yields.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b083408?utm_src=pdf-interest
https://www.benchchem.com/product/b083408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5654422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9843720/
https://www.benchchem.com/product/b083408?utm_src=pdf-body
https://www.benchchem.com/product/b083408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction
Method

Solvent
System

Temperatur
e (°C)

Time
Malvidin/An
thocyanin
Yield

Reference

Conventional

Solvent

Extraction

(CSE)

49% Ethanol 50 5 hours

Total

Phenolic

Content:

15.24 mg

GAE/g; Total

Anthocyanins

: 346.68 mg

CGE/100g

[3]

60% Ethanol

with 2%

Lactic Acid

Room

Temperature
Not Specified

Total

Monomeric

Anthocyanins

: 411.34

mg/100g

[4]

Methanol/Wat

er/12 M HCl

(70:29.5:0.5,

v/v/v)

Room

Temperature
4 hours

Not specified

directly for

malvidin,

used as a

conventional

method for

comparison.

[1]

Accelerated

Solvent

Extraction

(ASE)

48.80%

Ethanol
50.79 14.82 min

Total

Phenolic

Content:

15.24 mg

GAE/g; Total

Anthocyanins

: 346.68 mg

CGE/100g

[3]
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Ultrasound-

Assisted

Extraction

(UAE)

Choline

chloride:glyce

rol (with 20

wt% water)

Room

Temperature
30 min

Malvidin-3-O-

glucoside:

119.5 ± 0.5

mg/kg

[5]

Ethanol

(38.06–

96.93%) with

Citric Acid

(0.01–2.64%)

13.06–71.9
11.36–78.6

min

Total

Anthocyanins

: 1.71 to 2.74

mg C3G/g

DW

[6]

Microwave-

Assisted

Extraction

(MAE)

Choline

chloride:oxali

c acid (with

20 wt%

water)

Not Specified Not Specified

Malvidin-3-O-

glucoside:

172 ± 7

mg/kg

[5]

Pressurized

Liquid

Extraction

(PLE)

60% Acidified

Methanol
60

3 x 5 min

cycles

High levels of

anthocyanins

reported.

Malvidin-3-

glucoside is a

major

component.

[7]

Ethanol or

Methanol
40–120

3 x 5 min

cycles

Malvidin-3-

glucoside

was the most

abundant

anthocyanin.

Yields varied

with solvent

and

temperature.

[7]
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Deep

Eutectic

Solvents

(DES)

Extraction

Choline

chloride:glyce

rol (UAE)

Room

Temperature
30 min

Malvidin-3-O-

glucoside:

119.5 ± 0.5

mg/kg

[5]

Choline

chloride:oxali

c acid (MAE)

Not Specified Not Specified

Malvidin-3-O-

glucoside:

172 ± 7

mg/kg

[5]

Ionic Liquids

(ILs)

Extraction

2.5 mol/L

[C2mim][Br]

Room

Temperature
4 hours

Showed the

best

efficiency for

total

anthocyanin

extraction

among the

tested ILs.

[1]

Note: GAE = Gallic Acid Equivalents; CGE = Cyanidin-3-glucoside Equivalents; C3G =

Cyanidin-3-glucoside; DW = Dry Weight. Yields can vary significantly based on the grape

variety, ripeness, and specific experimental conditions.

Experimental Protocols
Sample Preparation
Proper preparation of the grape skin material is crucial for efficient extraction.

Source Material: Obtain fresh grape pomace from winemaking or press fresh grapes to

separate the skins. The variety of grape will significantly impact the malvidin content.[5]

Separation: Manually separate the skins from seeds and pulp.

Drying (Optional but Recommended):
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For long-term storage and to standardize moisture content, dry the grape skins. A common

method is oven drying at 50-70°C until a constant weight is achieved.[5][8]

Alternatively, freeze-drying can be used to better preserve the integrity of the phenolic

compounds.[1]

Grinding: Grind the dried grape skins into a fine powder using a coffee grinder or a laboratory

mill. This increases the surface area for solvent interaction.[8][9]

Storage: Store the powdered grape skins in a cool, dark, and dry place. For long-term

storage, freezing at -20°C is recommended.[1][5]

Conventional Solvent Extraction (CSE) Protocol
This method is straightforward and does not require specialized equipment.

Materials:

Powdered grape skins

Solvent: 50-80% ethanol or methanol in water, often acidified with a small amount of

hydrochloric acid (e.g., to pH 1.5-2.0) or an organic acid like formic or lactic acid (e.g., 0.1-

2%).[1][4][8]

Conical flasks or beakers

Magnetic stirrer or orbital shaker

Centrifuge

Filtration apparatus (e.g., vacuum filter with filter paper or syringe filters)

Procedure:

1. Weigh a specific amount of powdered grape skins (e.g., 2 g) and place it in a conical flask.

[3]

2. Add the extraction solvent at a defined solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v).
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3. Stir the mixture at a constant speed at a controlled temperature (e.g., 25-50°C) for a set

duration (e.g., 1-5 hours).[3]

4. After extraction, separate the solid material from the liquid extract by centrifugation (e.g.,

5000 rpm for 10-15 minutes).[6]

5. Filter the supernatant to remove any remaining solid particles.

6. The extraction process can be repeated on the solid residue to maximize yield.[8]

7. Combine the supernatants for subsequent analysis or purification.

Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and

extraction efficiency, often with shorter extraction times and lower temperatures.

Materials:

Powdered grape skins

Extraction solvent (as in CSE)

Ultrasonic bath or probe sonicator

Beakers or flasks

Centrifuge and filtration apparatus

Procedure:

1. Place a weighed amount of powdered grape skins into a beaker or flask.

2. Add the extraction solvent at a specified solid-to-liquid ratio.

3. Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

4. Sonicate for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-

50°C). Note that anthocyanins are stable up to 75°C in UAE.[10][11]
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5. After sonication, separate the solid and liquid phases by centrifugation and filtration as

described for CSE.

Accelerated Solvent Extraction (ASE) / Pressurized
Liquid Extraction (PLE) Protocol
ASE and PLE use elevated temperatures and pressures to increase the extraction efficiency

and reduce extraction time and solvent consumption.

Materials:

Powdered grape skins

Extraction solvent (e.g., 49% ethanol)[3]

ASE or PLE system with extraction cells

Inert dispersing agent (e.g., diatomaceous earth or sand)

Procedure:

1. Mix the powdered grape skins with a dispersing agent and pack the mixture into the

extraction cell.

2. Place the cell into the ASE/PLE system.

3. Set the extraction parameters:

Solvent: e.g., 48.80% ethanol[3]

Temperature: e.g., 50.79°C (anthocyanins are generally stable up to 100°C in PLE)[3]

[10]

Pressure: e.g., 15 MPa[7]

Extraction time: e.g., 14.82 minutes, which may include static and dynamic cycles.[3]
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4. The system will automatically perform the extraction, and the extract will be collected in a

vial.

5. The collected extract is typically ready for analysis after cooling.

Visualization of Experimental Workflows
Conventional Solvent Extraction Workflow

Start: Powdered Grape Skins

Add Acidified Ethanol/Methanol
(e.g., 1:15 w/v)

Maceration with Stirring
(e.g., 50°C for 5 hours)

Centrifugation
(e.g., 5000 rpm for 15 min)

Filtration of Supernatant

End: Malvidin-Rich Extract

Click to download full resolution via product page

Caption: Workflow for Conventional Solvent Extraction of Malvidin.

Ultrasound-Assisted Extraction Workflow
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Start: Powdered Grape Skins

Add Solvent
(e.g., Acidified Ethanol)

Ultrasonic Bath/Probe
(e.g., 30 min at 40°C)

Centrifugation
(e.g., 5000 rpm for 15 min)

Filtration of Supernatant

End: Malvidin-Rich Extract

Click to download full resolution via product page

Caption: Workflow for Ultrasound-Assisted Extraction of Malvidin.

Pressurized Liquid Extraction Workflow
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Start: Powdered Grape Skins

Pack Extraction Cell with
Grape Skin Powder

Pressurized Liquid Extraction
(e.g., 50°C, 15 MPa, 15 min)

Collect Extract in Vial

End: Malvidin-Rich Extract

Click to download full resolution via product page

Caption: Workflow for Pressurized Liquid Extraction of Malvidin.

Stability Considerations
The stability of malvidin and other anthocyanins is influenced by factors such as temperature,

pH, light, and the presence of oxygen.[10]

Temperature: While higher temperatures can enhance extraction efficiency, they can also

lead to degradation. In ultrasound-assisted extraction, anthocyanins are generally stable up

to 75°C.[10][11] In pressurized liquid extraction, stability is maintained up to 100°C.[10][11]

pH: Anthocyanins are most stable in acidic conditions (pH < 3).[1] Acidification of the

extraction solvent is a common practice to maintain the stable flavylium cation form of

anthocyanins.[1][8]
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Solvent: The choice of solvent can impact stability. Acylated anthocyanins have been found

to be more stable than their non-acylated counterparts, especially at higher temperatures.

[10][11]

Storage: Extracts should be stored at low temperatures (e.g., -20°C) and protected from light

to prevent degradation.[5]

Conclusion
This document has outlined several effective methods for the extraction of malvidin from grape

skins, each with its own advantages and disadvantages. Conventional solvent extraction is

simple and accessible, while modern techniques like UAE and PLE offer increased efficiency

and reduced extraction times. The choice of the optimal method will be guided by the specific

research goals, available resources, and desired scale of operation. The provided protocols

and workflows serve as a detailed guide for researchers to successfully extract and study the

valuable bioactive compound, malvidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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